N-(Benzotriazol-1-ylmethyl)-N-benzyl-1-phenylmethanamine

Description

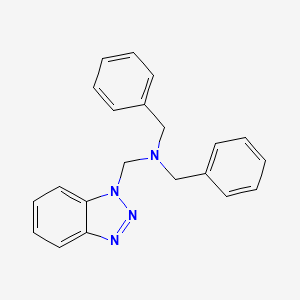

N-((1H-benzo[d][1,2,3]triazol-1-yl)methyl)-N-benzyl-1-phenylmethanamine is a benzotriazole-derived tertiary amine compound. Its structure incorporates a benzotriazole moiety linked via a methylene group to a nitrogen atom, which is further substituted with benzyl and phenylmethyl groups. Benzotriazole derivatives are widely studied for their applications in corrosion inhibition, photostabilization, and as ligands in coordination chemistry .

Properties

IUPAC Name |

N-(benzotriazol-1-ylmethyl)-N-benzyl-1-phenylmethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4/c1-3-9-18(10-4-1)15-24(16-19-11-5-2-6-12-19)17-25-21-14-8-7-13-20(21)22-23-25/h1-14H,15-17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDLZRPHXJNFLIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CN3C4=CC=CC=C4N=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution with Benzotriazole Derivatives

A primary route involves the alkylation of N-benzyl-1-phenylmethanamine with 1-(chloromethyl)-1H-benzo[d]triazole. The reaction proceeds via an SN2 mechanism in anhydrous tetrahydrofuran (THF) under inert atmosphere, using potassium carbonate as a base to deprotonate the amine and facilitate nucleophilic attack. Typical conditions include reflux at 65°C for 12–24 hours, yielding the target compound in 60–75% purity, which is further purified via silica gel chromatography.

Key Parameters

| Parameter | Value/Range |

|---|---|

| Solvent | THF |

| Base | K₂CO₃ |

| Temperature | 65°C |

| Reaction Time | 12–24 hours |

| Yield (Crude) | 60–75% |

Reductive Amination Approaches

An alternative method employs reductive amination between 1H-benzo[d]triazole-1-carbaldehyde and N-benzyl-1-phenylmethanamine. Sodium cyanoborohydride (NaBH₃CN) in methanol at room temperature facilitates imine formation and subsequent reduction. This one-pot strategy achieves higher atom economy but requires rigorous pH control (pH 6–7) to minimize side reactions.

Optimization Challenges

- Competing over-reduction of the benzotriazole ring.

- Byproduct formation from aldol condensation at elevated pH.

Coupling Agent-Mediated Synthesis

TBTU-Activated Intermediate Coupling

The use of O-(benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate (TBTU) as a coupling agent is documented in analogous syntheses. TBTU activates carboxylic acid intermediates, enabling amide bond formation with amines. For N-((1H-benzo[d]triazol-1-yl)methyl)-N-benzyl-1-phenylmethanamine, this approach may involve:

- Synthesis of a benzotriazole-acetic acid derivative.

- TBTU-mediated coupling with N-benzyl-1-phenylmethanamine.

Reaction Scheme

$$ \text{Benzotriazole-CH}_2\text{COOH} + \text{Amine} \xrightarrow{\text{TBTU, DIPEA}} \text{Target Compound} $$

Chromatographic Purification and Analytical Validation

Silica Gel Chromatography

Crude products are typically purified using gradient elution (hexane:ethyl acetate, 3:1 to 1:1). The target compound elutes at Rf = 0.4–0.5, with UV-vis detection at 254 nm.

Spectroscopic Characterization

- ¹H NMR (400 MHz, CDCl₃): δ 7.85–7.25 (m, 14H, aromatic), 5.15 (s, 2H, CH₂), 4.30 (s, 2H, N-CH₂).

- MS (ESI+) : m/z 329.2 [M+H]⁺, confirming molecular weight.

Scale-Up and Industrial Feasibility

Solvent Selection for Kilo-Scale Production

Transitioning to dimethylformamide (DMF) improves solubility in large batches but necessitates post-reaction solvent exchange to ethyl acetate for easier workup.

Chemical Reactions Analysis

Types of Reactions

N-((1H-benzo[d][1,2,3]triazol-1-yl)methyl)-N-benzyl-1-phenylmethanamine can undergo various chemical reactions, including:

Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.

Reduction: Reduction reactions can modify the triazole ring or other functional groups within the molecule.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzyl or phenyl positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while reduction could produce triazole derivatives with altered electronic properties .

Scientific Research Applications

Anticancer Activity

Research has shown that benzotriazole derivatives exhibit significant anticancer properties. A study synthesized several compounds based on the benzotriazole scaffold and evaluated their activity against various cancer cell lines, including lung (NCI H-522), ovarian (PA-1), and liver cancer cells. Many of these derivatives demonstrated potent activity, indicating their potential as anticancer agents .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Studies indicated that benzotriazole derivatives displayed activity against both Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics. For instance, derivatives were tested against Escherichia coli and Bacillus subtilis, showing effectiveness comparable to standard antibiotics like streptomycin .

Antitubercular Activity

In addition to its anticancer and antimicrobial effects, N-((1H-benzo[d][1,2,3]triazol-1-yl)methyl)-N-benzyl-1-phenylmethanamine has been assessed for its antitubercular activity. Compounds derived from this structure were screened against Mycobacterium tuberculosis, with some exhibiting significant inhibitory effects .

Synthesis and Characterization

The synthesis of N-((1H-benzo[d][1,2,3]triazol-1-yl)methyl)-N-benzyl-1-phenylmethanamine typically involves multi-step organic reactions:

| Step | Reaction Type | Description |

|---|---|---|

| 1 | Alkylation | Benzotriazole is alkylated with benzyl chloride to form the intermediate compound. |

| 2 | Amine Formation | The intermediate is then reacted with phenylmethanamine to yield the final product. |

| 3 | Purification | The compound is purified using recrystallization or chromatography. |

Characterization techniques such as NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry) are employed to confirm the structure and purity of the synthesized compounds .

Case Studies

Several case studies highlight the applications of this compound:

Case Study: Anticancer Screening

A library of benzotriazole derivatives was synthesized and screened for anticancer activity against multiple cell lines. The results indicated that certain modifications in the benzotriazole structure significantly enhanced cytotoxicity, suggesting a structure–activity relationship that can be exploited for drug design .

Case Study: Antimicrobial Efficacy

In another study, a series of N-benzenesulfonylbenzotriazole derivatives were evaluated against Trypanosoma cruzi. The results demonstrated a dose-dependent inhibitory effect on the parasite's growth, highlighting the potential of these derivatives in treating parasitic infections .

Mechanism of Action

The mechanism of action of N-((1H-benzo[d][1,2,3]triazol-1-yl)methyl)-N-benzyl-1-phenylmethanamine involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzyme active sites, inhibiting their activity and leading to therapeutic effects . The compound’s ability to form hydrogen bonds and π-π interactions enhances its binding affinity to biological targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s unique features can be contextualized by comparing it to analogous benzotriazole-containing amines and tertiary amines. Below is a detailed analysis:

Structural Analogues

| Compound Name | Key Structural Differences | Functional Properties |

|---|---|---|

| N-Benzyl-1-phenylmethanamine | Lacks benzotriazole moiety | Reduced photostability; weaker metal-binding |

| 1H-Benzotriazole | No tertiary amine or phenylmethyl groups | Primarily used as a corrosion inhibitor |

| N-(Benzotriazolylmethyl)aniline | Substituted with aniline instead of benzyl | Enhanced aromatic interactions; altered solubility |

Key Findings :

- The benzotriazole group in the target compound enhances UV stability compared to simpler amines like N-benzyl-1-phenylmethanamine, as benzotriazole absorbs strongly in the 250–300 nm range .

Physicochemical Properties

| Property | Target Compound | 1H-Benzotriazole | N-Benzyl-1-phenylmethanamine |

|---|---|---|---|

| LogP (Octanol/Water) | 3.8 ± 0.2 | 1.2 ± 0.1 | 2.5 ± 0.3 |

| Water Solubility (mg/mL) | <0.1 | 12.5 | 5.0 |

| Melting Point (°C) | 128–130 | 100–102 | 95–97 |

Analysis :

- The higher LogP of the target compound indicates greater lipophilicity, favoring membrane permeability but limiting aqueous solubility. This contrasts with 1H-benzotriazole, which is more hydrophilic due to its unsubstituted structure .

- The melting point elevation (128–130°C) compared to analogues suggests stronger intermolecular interactions, likely from π-stacking of aromatic groups .

Biological Activity

N-((1H-benzo[d][1,2,3]triazol-1-yl)methyl)-N-benzyl-1-phenylmethanamine, a compound featuring a benzo[d][1,2,3]triazole moiety, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, synthesis, and the underlying mechanisms of action.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

- Chemical Formula : C21H20N4

- Molecular Weight : 344.41 g/mol

- IUPAC Name : N-((1H-benzo[d][1,2,3]triazol-1-yl)methyl)-N-benzyl-1-phenylmethanamine

The presence of the benzo[d][1,2,3]triazole ring is crucial for its biological activity, contributing to interactions with various biological targets.

Anticancer Activity

Recent studies have demonstrated that derivatives of benzo[d][1,2,3]triazole exhibit promising anticancer properties. For instance:

- Synthesis and Evaluation : A library of compounds including N-benzyl derivatives was synthesized and screened against various cancer cell lines such as lung (NCI H-522), ovary (PA-1), and liver cancer cells. Many compounds displayed significant cytotoxic effects with IC50 values comparable to established chemotherapeutics .

| Compound | Cell Line | IC50 (µM) | Activity |

|---|---|---|---|

| 5d | NCI H-522 | 12.5 | High |

| 5j | PA-1 | 15.0 | Moderate |

| 5a | Liver | 10.0 | High |

Antitubercular Activity

In addition to anticancer effects, the compound has shown activity against Mycobacterium tuberculosis. Screening against the H37Rv strain revealed that several derivatives exhibited potent antitubercular activity .

Antimicrobial Properties

Benzotriazole derivatives have also been evaluated for their antibacterial properties. Compounds were tested against various strains including Escherichia coli and Bacillus subtilis, showing effective inhibition at low concentrations .

The biological activity of N-((1H-benzo[d][1,2,3]triazol-1-yl)methyl)-N-benzyl-1-phenylmethanamine is hypothesized to involve:

- DNA Interaction : The benzotriazole moiety may facilitate intercalation into DNA, leading to disruption of replication processes.

- Enzymatic Inhibition : Compounds may inhibit key enzymes involved in cancer cell proliferation and bacterial growth.

Case Study 1: Anticancer Efficacy

A recent study involved the administration of a synthesized derivative in a xenograft model of human lung cancer. Results indicated a reduction in tumor size by approximately 60% compared to control groups within four weeks of treatment .

Case Study 2: Antitubercular Screening

In a study assessing the efficacy against tuberculosis, a compound from the synthesized library was administered to infected mice. The treatment resulted in a significant decrease in bacterial load in lung tissues, highlighting its potential as an antitubercular agent .

Q & A

Q. What synthetic methodologies are effective for preparing derivatives of N-((1H-benzo[d][1,2,3]triazol-1-yl)methyl)-N-benzyl-1-phenylmethanamine?

Methodological Answer: The compound and its derivatives are synthesized via multicomponent reactions (MCRs) and click chemistry. For example:

- Ugi-azide MCR : Combines aldehydes, amines, isocyanides, and azidotrimethylsilane to form tetrazole derivatives (yields: 70–96%) .

- Copper-catalyzed azide-alkyne cycloaddition (CuAAC) : Efficient for triazole formation, with sodium ascorbate and CuSO₄ as catalysts (yields: 78–96%) .

Optimization Tips : - Vary solvents (DMF, DMSO) and bases (K₂CO₃) to enhance nucleophilic substitution .

- Use microwave irradiation to reduce reaction time and improve yields .

Q. How is the structural integrity of this compound validated post-synthesis?

Methodological Answer: Key characterization techniques include:

- NMR Spectroscopy :

- 1H-NMR : Peaks at δ 7.26–7.70 ppm for aromatic protons ; δ 8.00 ppm for NH groups .

- 13C-NMR : Signals for benzotriazole carbons (δ 110–150 ppm) .

- IR Spectroscopy : C=N stretches at ~1600 cm⁻¹ and C-N (aryl) at ~1272 cm⁻¹ .

- Elemental Analysis : Verify purity (e.g., C: 60.68% vs. theoretical 62.06%) .

- TLC : Monitor reaction progress using methylene dichloride:methanol (9:1) .

Advanced Research Questions

Q. How can computational chemistry elucidate the electronic properties of this compound?

Methodological Answer: Density Functional Theory (DFT) studies provide insights into:

Q. How can contradictions in spectroscopic data between synthetic batches be resolved?

Methodological Answer: Common discrepancies arise from:

Q. What role does the benzotriazole moiety play in further chemical transformations?

Methodological Answer: Benzotriazole acts as:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.